molecular formula C8H5IN2O2 B3220103 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190322-96-3

3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B3220103
CAS No.: 1190322-96-3
M. Wt: 288.04 g/mol
InChI Key: KHACXLWAYAEFBC-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolopyridine precursor. The precursor can be synthesized through various routes, such as the Madelung synthesis or Fischer indole synthesis . The iodination is usually carried out using iodine or an iodine-containing reagent under specific conditions to ensure selective iodination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHACXLWAYAEFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226551
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-96-3
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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